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Compound of Interest

Compound Name: Adipic acid-13C2

Cat. No.: B160230

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical
characteristics of 13C labeled adipic acid. It is designed to be a comprehensive resource for
researchers and professionals in drug development and metabolic research, offering detailed
data, experimental protocols, and visualizations to support laboratory work and analysis.

Physical and Chemical Properties

13C labeled adipic acid shares most of its physical properties with its unlabeled counterpart.
The primary difference lies in its molecular weight, which varies depending on the number of
incorporated 13C isotopes. This subtle change is crucial for its use as a tracer in metabolic
studies. The following tables summarize the key physical properties for unlabeled, 1,6-13C>
labeled, and uniformly 13Cs labeled adipic acid.

Table 1: General Physical Properties
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Unlabeled Adipic

Property . 1,6-**C2 Adipic Acid **Ce Adipic Acid
Acid
White crystalline )
Appearance . Solid Crystals|[2]
solid[1]
HO213C(CHz2)413CO2H|
Molecular Formula CeH1004[1] 3 13C6H1004[2]
Molecular Weight 146.14 g/mol [1] 148.13 g/mol [3] 152.10 g/mol [4][5]
Melting Point 151-154 °CJ[1][3] 151-154 °CJ3] No data available
- , 265 °C at 100 265 °C at 100 _
Boiling Point No data available
mmHg[1][3] mmHg[3]
Flash Point 196 °C (closed cup)[3] 196 °C (closed cup)[3] 196 °C (closed cup)[2]
) ~1.36 g/cm3 (for ] ]
Density No data available No data available

unlabeled)[6]

Isotopic Purity

Not Applicable

99 atom % 13CJ[3]

>99 atom % 13C[2]

CAS Number

124-04-9[1]

133954-44-6[3]

942037-55-0[4]

*The density of isotopically labeled compounds is expected to be very similar to the unlabeled

form.

Table 2: Solubility Data for Unlabeled Adipic Acid

The solubility of adipic acid is temperature-dependent. The following table provides solubility

data for unlabeled adipic acid in water and various organic solvents. The solubility of 13C

labeled adipic acid is expected to be very similar. One supplier notes the solubility of a 13C

labeled adipic acid in DMSO to be 100 mg/mL with the need for sonication.
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Solubility ( g/100g of

Solvent Temperature (°C)

solvent)
Water 15 1.44
Water 20 19
Water 25 2.4[6]
Water 100 160[6]
Methanol 20 16.7
Ethanol 20 7.8
Acetone 20 7.9
Ethyl Acetate 20 3.6

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of 13C labeled

adipic acid and for its application in tracer studies.

Table 3: NMR Spectroscopic Data for Adipic Acid
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Chemical Shift .
Nucleus Solvent Assignment
(ppm)
13C D20 ~186.4 Carbonyl (C=0)
Methylene (-CH2-)
13C D20 ~40.1 _
adjacent to carbonyl
Central methylene (-
13C D20 ~28.5
CHz2-)
Carboxylic acid proton
1H DMSO-ds ~12.0
(-COOH)
Methylene (-CH2-)
1H DMSO-de ~2.21 .
adjacent to carbonyl
Central methylene (-
1H DMSO-ds ~1.51

CHz2-)

ble 4: E for Adinic Acid

Technique

Key Fragments (m/z)

Notes

Electron lonization (EI)

146 (M+), 128, 111, 100, 83,
73, 55, 45

The mass spectrum of
unlabeled adipic acid shows a
molecular ion peak at m/z 146.
For 13C labeled variants, the
molecular ion peak will shift
accordingly (e.g., M+2 for 1,6-
13C2, M+6 for 13Cs).

Table 5: Infrared (IR) Spectroscopy Data for Adipic Acid

© 2025 BenchChem. All rights reserved.

4/12

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Assignment

~3000 (broad) O-H stretch of the carboxylic acid
~1700 (strong) C=0 stretch of the carboxylic acid
~1430 C-O-H bend

~1300-1100 C-O stretch

Experimental Protocols

The following are generalized protocols for the analysis of 13C labeled adipic acid. Instrument
parameters may need to be optimized for specific equipment and experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the isotopic labeling pattern and assess the purity of 13C labeled adipic
acid.

Methodology:

o Sample Preparation: Dissolve approximately 10-20 mg of the 13C labeled adipic acid in a
suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-de or D20) in an NMR tube.

e Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 13C NMR Acquisition:

o Set the spectral width to cover the expected chemical shift range (approximately 0-200

ppm).
o Use a pulse sequence with proton decoupling (e.g., zgpg30).

o Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. The number
of scans will depend on the sample concentration and the level of 13C enrichment.

o Process the data using appropriate software (e.g., applying Fourier transform, phase
correction, and baseline correction).
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» 'H NMR Acquisition:

o Set the spectral width to cover the expected proton chemical shift range (approximately O-
13 ppm).

o Acquire a standard *H spectrum.
o Process the data similarly to the 13C spectrum.
e Data Analysis:

o For 13C NMR, the presence of signals at the expected chemical shifts for adipic acid with
significantly increased intensity (for the labeled positions) confirms the isotopic
enrichment.

o For 'H NMR, the presence of 13C satellites around the proton signals adjacent to the
labeled carbons can also confirm labeling.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the isotopic enrichment of 13C
labeled adipic acid.

Methodology:
e Sample Preparation:

o For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often required to
increase volatility. A common method is silylation to form a trimethylsilyl (TMS) ester.

o For Liquid Chromatography-Mass Spectrometry (LC-MS), dissolve the sample in a
suitable solvent compatible with the mobile phase (e.g., a mixture of water and
acetonitrile).

e |nstrumentation:

o GC-MS: A gas chromatograph coupled to a mass spectrometer with an electron ionization
(El) or chemical ionization (ClI) source.
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o LC-MS: A liquid chromatograph coupled to a mass spectrometer with an electrospray
ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

e Acquisition:

o GC-MS: Inject the derivatized sample into the GC. The temperature program should be
optimized to separate adipic acid from any impurities. The mass spectrometer should be
set to scan a mass range that includes the expected molecular ion of the derivatized
labeled adipic acid.

o LC-MS: Inject the sample onto an appropriate LC column (e.g., a C18 reversed-phase
column). The mobile phase gradient should be optimized for good peak shape and
separation. The mass spectrometer should be operated in a mode that allows for the
detection of the molecular ion (e.g., selected ion monitoring or full scan).

o Data Analysis:

o The mass spectrum will show a molecular ion peak corresponding to the mass of the 13C
labeled adipic acid (or its derivative). For example, for 13Ce-adipic acid, the molecular ion
will be 6 mass units higher than that of unlabeled adipic acid.

o The isotopic distribution of the molecular ion peak can be used to confirm the number of
13C atoms incorporated.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule and confirm its identity as
adipic acid.

Methodology:
e Sample Preparation:

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on
the ATR crystal.

o KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press
it into a thin, transparent pellet.
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e Instrumentation: A standard FT-IR spectrometer.
e Acquisition:

o Collect a background spectrum of the empty sample compartment (or the clean ATR
crystal).

o Place the sample in the spectrometer and collect the sample spectrum.

o Typically, spectra are collected over a range of 4000-400 cm~1 with a resolution of 4 cm~1.
Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

e Data Analysis:

o The resulting spectrum should display the characteristic absorption bands for a carboxylic
acid, as detailed in Table 5. The positions of these bands are not significantly affected by
13C labeling.

Visualizations
Experimental Workflow for a **C Tracer Study

The following diagram illustrates a typical workflow for a metabolic flux analysis (MFA) study
using 13C labeled adipic acid as a tracer.
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Caption: A typical workflow for a 3C metabolic tracer study.

Metabolic Pathway of Adipic Acid Catabolism
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Adipic acid is metabolized in a manner similar to fatty acids, via a [3-oxidation pathway. The
following diagram illustrates a simplified representation of this catabolic process.
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Adipic Acid |—AY-CoASYNthetase o | 4 iy cop | ACY-COAD »| 2,30 oA | Enoyl-CoAHydratase o 5 oA D »| 3-Ketoadipyl-CoA
N ) ) TCACycle

Acetyl-CoA

Click to download full resolution via product page

Caption: Simplified 3-oxidation pathway for adipic acid catabolism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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